molecular formula C21H20N2O3 B2355265 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034260-87-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2355265
CAS No.: 2034260-87-0
M. Wt: 348.402
InChI Key: NYWYQDATAVWPHQ-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide is a chemical compound with a complex structure that includes an indene moiety, a methoxy group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indene derivative. The methoxy group is introduced through a methylation reaction, followed by the formation of the isoxazole ring via a cyclization reaction. The final step involves the coupling of the indene derivative with the isoxazole ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-methylbutanamide
  • N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide

Uniqueness

Compared to similar compounds, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-5-phenylisoxazole-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-21(12-16-9-5-6-10-17(16)13-21)14-22-20(24)18-11-19(26-23-18)15-7-3-2-4-8-15/h2-11H,12-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWYQDATAVWPHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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